molecular formula C13H18O2 B8503961 3-Ethyl-4-(2-methyl-2-propanyl)benzoic acid

3-Ethyl-4-(2-methyl-2-propanyl)benzoic acid

Cat. No. B8503961
M. Wt: 206.28 g/mol
InChI Key: YICMPVHYTADTLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-4-(2-methyl-2-propanyl)benzoic acid is a useful research compound. Its molecular formula is C13H18O2 and its molecular weight is 206.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Ethyl-4-(2-methyl-2-propanyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethyl-4-(2-methyl-2-propanyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Ethyl-4-(2-methyl-2-propanyl)benzoic acid

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

4-tert-butyl-3-ethylbenzoic acid

InChI

InChI=1S/C13H18O2/c1-5-9-8-10(12(14)15)6-7-11(9)13(2,3)4/h6-8H,5H2,1-4H3,(H,14,15)

InChI Key

YICMPVHYTADTLT-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)C(=O)O)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of n-butyl lithium (1.6M in hexane, 2.67 mL, 4.27 mmol) was added dropwise to a solution of 4-tert-butyl-3-bromobenzoic acid (500 mg, 1.94 mmol) in THF at −78° C. whilst maintaining the temperature below −70° C. After 40 minutes, ethyl iodide (1.55 mL, 19.4 mmol) was added dropwise whilst maintaining the temperature below −65° C. After one hour at −70° C., the mixture was allowed to attain room temperature and stirred overnight The mixture was quenched by the addition of saturated ammonium chloride solution (30 mL) and extracted with ether (30 mL). The organic fraction was dried over magnesium sulphate and evaporated. Purification was achieved by reverse phase HPLC on a C18 column using a two-solvent gradient elution with (A) water containing formic acid (0.1%) and (B) acetonitrile-water (95:5 v/v) containing formic acid (0.05%) as the eluents, and analysis of the fractions by electrospray mass spectroscopy. This afforded the title compound as a solid.
Quantity
2.67 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.55 mL
Type
reactant
Reaction Step Two

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